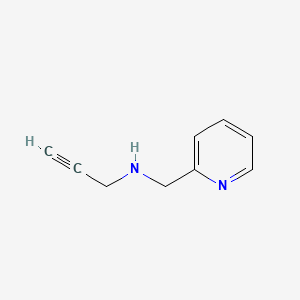

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine

Description

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is a bifunctional organic compound featuring a pyridinylmethyl group and a propargylamine moiety. Its structure enables dual functionality: (i) coordination to metal centers via the pyridine nitrogen and tertiary amine, and (ii) participation in click chemistry via the terminal alkyne group. This compound is widely used in bioinorganic chemistry for synthesizing manganese(II) complexes that mimic enzymatic active sites (e.g., manganese-dependent dioxygenases) .

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-10-8-9-5-3-4-7-11-9/h1,3-5,7,10H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJKOKLCQLPSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation and Electrophilic Substitution Method

An alternative synthesis involves a two-step process:

Condensation:

2-picolylamine (2-aminomethylpyridine) is condensed with an aldehyde (e.g., 1-methyl-2-imidazolecarboxaldehyde) to form an imine intermediate.Reduction and Electrophilic Substitution:

The imine is reduced to a secondary amine, which then undergoes electrophilic substitution with propargyl bromide to introduce the propargyl group.

-

- Condensation: Typically carried out in a suitable solvent under mild heating.

- Reduction: Using a reducing agent such as sodium borohydride or similar.

- Electrophilic substitution: Reaction with propargyl bromide in dichloromethane.

-

- Secondary amine intermediate: 96% yield.

- Final ligand: 80% yield after purification by simple filtration and redissolution, without the need for chromatography.

Purification:

The final product can be purified by dissolution in dichloromethane and filtration through potassium bromide (KBr), avoiding chromatographic steps.Notes:

This method is used for synthesizing a related ligand (L2) but can be adapted for this compound analogues. It offers cleaner reaction profiles with fewer by-products compared to the one-step method.

Comparative Summary of Preparation Methods

| Aspect | One-Step Double Electrophilic Substitution | Multi-Step Condensation + Substitution |

|---|---|---|

| Starting Materials | Propargylamine, 2-picolyl chloride | 2-picolylamine, aldehyde, propargyl bromide |

| Number of Steps | 1 | 2 (condensation + substitution) |

| Reaction Time | 12 h to 5 days | Each step typically several hours |

| Yield | 32% (12 h) to 90–96% (5 days) | 96% (intermediate), 80% (final) |

| Purification | Column chromatography required | Simple filtration and redissolution |

| By-Products | Present, requiring purification | Minimal, cleaner reaction |

| Scalability | Good with prolonged reaction | Good, but more steps |

Additional Notes and Research Findings

The one-step method's yield significantly improves with extended reaction time, indicating a slow but clean substitution process.

The multi-step method benefits from the formation of a stable imine intermediate and selective reduction, which minimizes side reactions.

Both methods enable the synthesis of the ligand with a terminal alkyne group, which is essential for further "click chemistry" applications, such as grafting onto azide-functionalized solid supports.

The ligand has been successfully used to prepare manganese(II) complexes mimicking biological active sites, demonstrating its utility in coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing its binding to enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Their Coordination Chemistry

L1: N,N’-Bis((pyridin-2-yl)methyl)prop-2-yn-1-amine

- Structure : Contains two pyridinylmethyl groups attached to the propargylamine backbone.

- Coordination Behavior : Forms dinuclear manganese(II) complexes (e.g., [Mn₂(L1)₂X₂(µ-X)₂], X = Cl⁻, Br⁻, N₃⁻) with bridging halides/azides. The pyridine groups provide a facial triad for metal binding, mimicking the 2-His-1-carboxylate motif in enzymes .

- Magnetic Properties : Exhibits weak antiferromagnetic coupling in chloride-bridged complexes (e.g., [Mn₂(L1)₂Cl₂(µ-Cl)₂]) but ferromagnetic interactions in azide-bridged analogues .

L2: N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine

- Structure : Replaces one pyridinylmethyl group in L1 with a methylimidazole moiety.

- Coordination Behavior: Retains the alkyne functionality for click chemistry but introduces an imidazole donor, enhancing ligand flexibility. Forms complexes like [Mn₂(L2)₂(N₃)₂(µ-N₃)₂] with stronger ferromagnetic coupling compared to L1 .

- Synthesis : Prepared via a two-step Schiff base formation and reduction, confirmed by IR spectroscopy (C≡C stretch at 2095 cm⁻¹) .

MeN3py: N-Methyl-N-(pyridin-2-ylmethyl)-bis(pyridin-2-yl)methylamine

- Structure : Features three pyridyl groups and a methyl group, lacking the alkyne functionality.

- Application : Used in iron-based catalysts for paint drying, highlighting differences in metal-binding selectivity and catalytic activity compared to alkyne-containing ligands .

Functional Group Variations and Reactivity

Clickable Ligands with Diazirine or Tetrazole Moieties

- Example : N-(3-(3-Methyl-3H-diazirin-3-yl)propyl)prop-2-yn-1-amine incorporates a diazirine group for photoaffinity labeling, diverging from the pyridine-based coordination focus of the target compound .

- Tetrazole Analogues : Propargylamine-tetrazole hybrids (e.g., N-((1-(tert-butyl)-1H-tetrazol-5-yl)methyl)prop-2-yn-1-amine) prioritize click reactivity over metal binding, used in Ugi-azide reactions for drug discovery .

Biological Activity

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a propynyl amine group. Its molecular formula is , and it has a molecular weight of approximately 176.23 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders. The inhibition of nNOS can lead to decreased nitric oxide production, potentially benefiting conditions characterized by excessive nitric oxide levels, such as neurodegenerative diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings suggest that the compound could be developed into an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis. The compound's ability to cross the blood-brain barrier enhances its potential for treating brain tumors.

Study on Neuroprotective Effects

In a recent study focused on neuroprotection, this compound was administered to animal models exhibiting symptoms of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive functions compared to control groups. This suggests its potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Structure–Activity Relationship (SAR)

A series of derivatives based on the core structure of this compound were synthesized to explore their biological activities further. Modifications at various positions on the pyridine ring resulted in compounds with enhanced potency against nNOS and improved pharmacokinetic profiles. Notably, certain derivatives displayed increased selectivity over other isoforms of nitric oxide synthase, highlighting the importance of structural modifications in drug development .

Q & A

Basic: What are the optimal synthetic routes for N-(pyridin-2-ylmethyl)prop-2-yn-1-amine?

The synthesis typically involves alkynylation of pyridinylmethylamine derivatives. A common method is the nucleophilic substitution of propargyl bromide with N-(pyridin-2-ylmethyl)amine under basic conditions (e.g., K₂CO₃ in DMF). For example, highlights allylation steps for propargyl amines, where reaction progress is monitored via TLC (Rf = 0.73 in n-pentane/Et₂O 1:1) . Post-synthesis purification often employs column chromatography or recrystallization. Safety protocols, such as inert atmosphere storage (2–8°C), are critical due to the compound’s instability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm the propargyl proton (δ ≈ 2.25 ppm, triplet) and pyridine aromatic protons (δ ≈ 6–8 ppm) .

- IR Spectroscopy : Detection of alkyne C≡C stretches (~2100 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₉H₁₀N₂: 146.0845) .

Advanced: How does this compound interact with neurotransmitter receptors?

The pyridine and propargylamine moieties enable coordination with metal ions or binding to neurotransmitter receptors. For example, structurally similar compounds exhibit affinity for dopamine and serotonin receptors in neurochemical assays . Advanced studies involve radioligand displacement assays (e.g., using ³H-labeled antagonists) or computational docking to map binding sites. Contradictions in binding data may arise from stereoelectronic effects, requiring DFT analysis to resolve .

Advanced: What computational methods are used to model its electronic structure and reactivity?

Density Functional Theory (DFT) is widely employed to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, used DFT to analyze ligand-metal interactions in pyridinylmethylamine complexes . Molecular dynamics simulations can further assess solvation effects or conformational stability.

Basic: What are the key safety considerations when handling this compound?

Safety data indicate acute oral toxicity (H302) and skin irritation (H315). Recommended precautions include:

- Use of nitrile gloves, fume hoods, and eye protection.

- Storage in inert atmospheres (2–8°C) to prevent degradation .

- Emergency protocols for spills (e.g., neutralization with weak acids) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is critical. For example, notes SHELX’s robustness in resolving twinned crystals or high-resolution datasets . Discrepancies in bond lengths (e.g., propargyl C≡C vs. pyridine C–N) require iterative refinement and validation via R-factor analysis (<5%).

Advanced: How to design derivatives for enhanced bioactivity or selectivity?

Structure-activity relationship (SAR) studies guide modifications:

- Pyridine substitution : Electron-withdrawing groups (e.g., –NO₂) may enhance receptor affinity.

- Propargyl chain elongation : Adjusting chain length impacts steric hindrance (see ’s indole derivatives) .

- Metal coordination : Introducing chelating groups (e.g., hydroxybenzyl) enables SOD-like activity, as in ’s Cu(II) complexes .

Basic: What purification methods are recommended for this compound?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Using ethanol/water mixtures for high-purity crystals .

- HPLC : For enantiomeric separation if chiral centers are introduced.

Advanced: What challenges arise in studying its metal complexation?

Propargyl amines form labile complexes with transition metals (e.g., Cu, Fe), complicating stability assessments. highlights challenges in distinguishing superoxide dismutase (SOD) activity from nonspecific redox reactions . Spectrophotometric assays (e.g., cytochrome c reduction) and cyclic voltammetry are used to validate mechanistic pathways.

Basic: How to assess the compound’s stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.